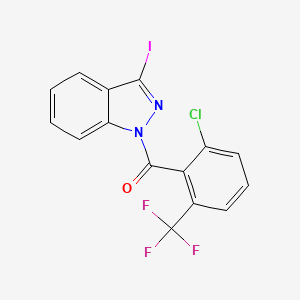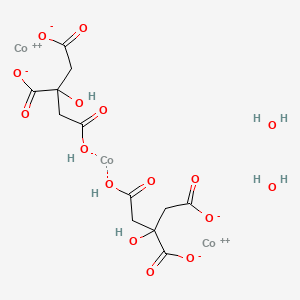
Cobalt(II)citrate hydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cobalt(II)citrate hydrate is an inorganic compound with the molecular formula C₁₂H₁₀Co₃O₁₄·xH₂O. It is a coordination complex where cobalt ions are coordinated with citrate anions and water molecules. This compound is known for its vibrant color and is used in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Cobalt(II)citrate hydrate can be synthesized through the reaction of cobalt(II) salts, such as cobalt(II) chloride or cobalt(II) sulfate, with citric acid in an aqueous solution. The reaction typically involves dissolving the cobalt salt in water, followed by the addition of citric acid. The mixture is then heated to promote the formation of the cobalt(II)citrate complex. The resulting solution is allowed to cool, and the this compound precipitates out .
Industrial Production Methods
In industrial settings, the production of this compound involves similar steps but on a larger scale. The process may include additional purification steps, such as recrystallization, to ensure the purity of the final product. The use of controlled temperatures and pH levels is crucial to optimize the yield and quality of the compound .
Analyse Chemischer Reaktionen
Types of Reactions
Cobalt(II)citrate hydrate undergoes various chemical reactions, including:
Oxidation: Cobalt(II) can be oxidized to cobalt(III) in the presence of oxidizing agents.
Reduction: Cobalt(III) can be reduced back to cobalt(II) using reducing agents.
Substitution: Ligands in the cobalt(II)citrate complex can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate can be used as oxidizing agents.
Reduction: Sodium borohydride or hydrogen gas can serve as reducing agents.
Substitution: Ammonia or ethylenediamine can be used to replace citrate ligands.
Major Products Formed
Oxidation: Cobalt(III)citrate complexes.
Reduction: Cobalt(II) complexes with different ligands.
Substitution: New cobalt(II) complexes with substituted ligands.
Wissenschaftliche Forschungsanwendungen
Cobalt(II)citrate hydrate has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other cobalt complexes and nanoparticles.
Biology: Studied for its role in enzyme catalysis and as a model compound for biological cobalt complexes.
Medicine: Investigated for its potential use in cancer treatment and as a contrast agent in medical imaging.
Industry: Utilized in the production of catalysts, pigments, and as a stabilizer in various chemical processes.
Wirkmechanismus
The mechanism of action of cobalt(II)citrate hydrate involves its ability to coordinate with various ligands and participate in redox reactions. In biological systems, cobalt ions can interact with enzymes and proteins, influencing their activity and function. The citrate anion acts as a chelating agent, stabilizing the cobalt ion and facilitating its interactions with other molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Cobalt(II)chloride hexahydrate (CoCl₂·6H₂O)
- Cobalt(II)sulfate heptahydrate (CoSO₄·7H₂O)
- Cobalt(II)nitrate hexahydrate (Co(NO₃)₂·6H₂O)
Uniqueness
Cobalt(II)citrate hydrate is unique due to its coordination with citrate anions, which provides distinct chemical properties and reactivity compared to other cobalt(II) compounds. The presence of citrate allows for specific interactions in biological systems and offers different pathways for chemical reactions .
Eigenschaften
Molekularformel |
C12H16Co3O16 |
|---|---|
Molekulargewicht |
593.04 g/mol |
IUPAC-Name |
2-(carboxymethyl)-2-hydroxybutanedioate;cobalt;cobalt(2+);dihydrate |
InChI |
InChI=1S/2C6H8O7.3Co.2H2O/c2*7-3(8)1-6(13,5(11)12)2-4(9)10;;;;;/h2*13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);;;;2*1H2/q;;;2*+2;;/p-4 |
InChI-Schlüssel |
VXHGWVXYUTXIAQ-UHFFFAOYSA-J |
Kanonische SMILES |
C(C(=O)O)C(CC(=O)[O-])(C(=O)[O-])O.C(C(=O)O)C(CC(=O)[O-])(C(=O)[O-])O.O.O.[Co].[Co+2].[Co+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



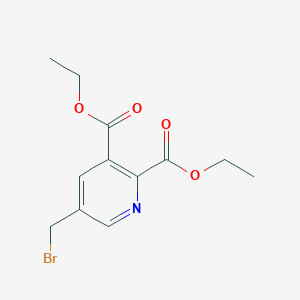
![2-amino-N-[(2,4-dichlorophenyl)methyl]-N-ethylpropanamide](/img/structure/B14784271.png)
![5-[2-(benzenesulfonyl)ethenyl]-3-[(1-methylpyrrolidin-2-yl)methyl]-1H-indole](/img/structure/B14784288.png)
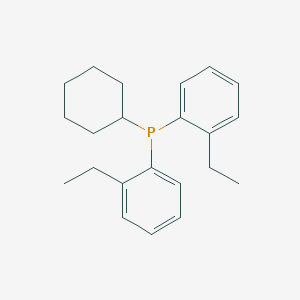
![2-amino-N-[(3-chlorophenyl)methyl]-N-methylpropanamide](/img/structure/B14784300.png)
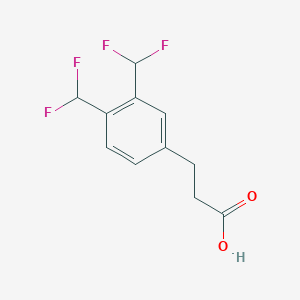
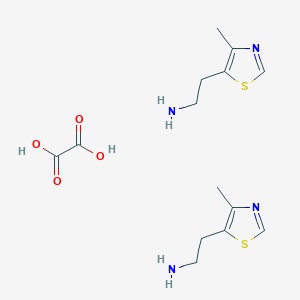
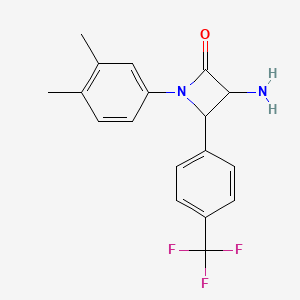
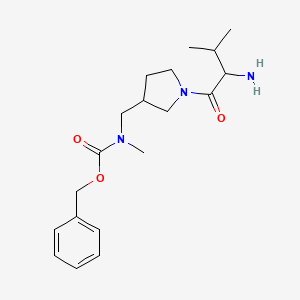
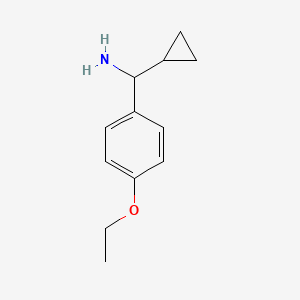
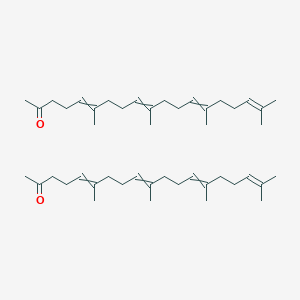
![N-[6-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]propanamide](/img/structure/B14784333.png)
